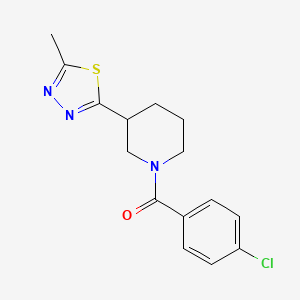

(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound “(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” features a hybrid structure combining a 4-chlorophenyl group, a piperidine ring, and a 5-methyl-1,3,4-thiadiazole moiety. The 4-chlorophenyl group is linked via a ketone bridge to the piperidine ring, which is substituted at the 3-position with the thiadiazole heterocycle. Piperidine scaffolds are common in drug design due to their conformational flexibility and ability to enhance bioavailability .

Properties

IUPAC Name |

(4-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVRBYARKBPNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative that incorporates both a piperidine and a thiadiazole moiety, which are known for their diverse biological activities. This article will explore the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound's structure can be broken down into two key components:

- Piperidine Ring : Known for its role in neuropsychotropic activity and as a scaffold for various medicinal compounds.

- Thiadiazole Moiety : Recognized for its broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, compounds similar to (4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have been shown to possess cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5a | MCF-7 | 10.10 |

| 4e | MCF-7 | 5.36 |

| 4i | MCF-7 | 2.32 |

These results suggest that modifications in the chemical structure can enhance the potency of anticancer activity .

Antimicrobial Activity

The thiadiazole moiety is associated with notable antimicrobial properties. Studies have highlighted that derivatives containing this scaffold show effectiveness against various bacterial and fungal strains. The presence of the 1,3,4-thiadiazole ring contributes to the compound's ability to disrupt microbial growth:

| Activity Type | Effectiveness |

|---|---|

| Antibacterial | Yes |

| Antifungal | Yes |

This broad spectrum of activity makes compounds with thiadiazole structures promising candidates for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Compounds derived from the thiadiazole framework have also been investigated for their anti-inflammatory properties. They exhibit potential as analgesics and anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation:

| Study Reference | Biological Activity |

|---|---|

| Amir & Kumar (2007) | Anti-inflammatory |

| Maddila et al. (2016) | Analgesic |

These findings underscore the therapeutic potential of (4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are largely attributed to:

- Inhibition of Enzymatic Pathways : Compounds similar to this one have been shown to inhibit monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions including cancer .

- Interaction with Cellular Receptors : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neuropsychological outcomes.

Case Studies

Several studies have reported on the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Studies : A study evaluating a series of piperidine-based thiadiazoles showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.

- Antimicrobial Trials : Clinical trials demonstrated that certain thiadiazole derivatives significantly reduced bacterial load in infected models.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves multi-step organic reactions. For instance, the synthesis pathway may start with 4-chlorobenzoic acid, followed by hydrazination and cyclization to form thiadiazole derivatives. The characterization of synthesized compounds typically employs techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structure and purity .

Antiviral Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit promising antiviral properties. For example, certain sulfonamide derivatives containing the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have shown activity against tobacco mosaic virus (TMV). Compounds synthesized in this context displayed moderate antiviral effects, suggesting potential applications in developing antiviral agents .

Anticancer Properties

The incorporation of the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold into various piperazine derivatives has led to the discovery of new anticancer agents. These compounds were evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, modifications to the piperazine structure enhanced the anticancer activity significantly, with some derivatives achieving IC50 values as low as 2.32 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research indicates that substituents on the thiadiazole ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances cytotoxicity compared to unsubstituted analogs .

Case Studies

Several studies illustrate the applications of (4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone:

- Antiviral Studies : A study synthesized various sulfonamide derivatives and tested their antiviral activity against TMV. Compounds showed varying degrees of effectiveness based on structural modifications .

- Anticancer Research : In a comparative study on anticancer agents, derivatives incorporating piperazine and thiadiazole exhibited enhanced cytotoxicity against MCF-7 and HepG2 cells. The study highlighted how structural changes can lead to significant improvements in therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles (thiadiazole, thiazolidinone, pyridine) and substituent patterns. Key comparisons are summarized below:

Key Observations:

Thiadiazole Substitution: The 5-methyl-1,3,4-thiadiazole moiety is a common feature in compounds with anticancer activity (e.g., 3c in , IC₅₀ = 60.71 μmol L⁻¹) . Its electron-withdrawing nature may enhance binding to biological targets.

Aromatic Substituents :

- The 4-chlorophenyl group in the target compound is structurally analogous to derivatives with anticancer () and herbicidal activities (). Chlorine’s electronegativity may enhance lipophilicity and membrane penetration .

- Substitution with fluorophenyl () or methoxyphenyl () groups modulates electronic and steric properties, impacting bioactivity .

Heterocyclic Core Variations: Piperidine vs. Thiazolidinone: The piperidine ring in the target compound likely improves metabolic stability compared to thiazolidinone derivatives, which are prone to ring-opening reactions . Pyridine vs.

Synthetic Accessibility: The target compound’s synthesis may parallel methods for piperidin-1-yl methanones, such as coupling 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with 4-chlorobenzoyl chloride .

Q & A

Q. What are the established synthetic routes for preparing (4-chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

The compound can be synthesized via:

- Thiadiazole ring formation : Reacting a thiosemicarbazide derivative with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) to precipitate the product .

- Methanone coupling : Reacting 4-chlorobenzoyl chloride with a pre-synthesized 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine intermediate. Purification typically involves recrystallization from methanol/water mixtures .

Q. How is the structural confirmation of this compound achieved?

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, and β = 91.559° confirms the 3D arrangement .

- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) validate molecular connectivity. For example, ¹H NMR peaks for aromatic protons (δ 6.5–8.0 ppm) and thiadiazole C–S bonds (MS m/z ~380) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Deuterated solvent effects : Ensure solvents like DMSO-d₆ or CDCl₃ do not interfere with proton signals.

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or X-ray-derived torsion angles .

- Impurity analysis : Use HPLC to detect byproducts; recrystallize or chromatograph to isolate pure fractions .

Q. What strategies improve synthetic yield and purity?

- Reaction optimization : Increase POCl₃ stoichiometry (3 mol equivalents) and extend reflux time to 4–6 hours for complete thiadiazole cyclization .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between the piperidine-thiadiazole and 4-chlorobenzoyl moieties .

- Purification : Use gradient recrystallization (DMSO/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates .

Q. How to design biological activity assays targeting this compound’s potential therapeutic applications?

- Enzyme inhibition assays : Test against kinases or bacterial enzymes (e.g., E. coli dihydrofolate reductase) due to thiadiazole’s known role in disrupting folate pathways .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Compare with structurally similar compounds to establish SAR .

- Molecular docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina to prioritize experimental targets .

Q. What experimental limitations arise in stability studies of this compound?

- Degradation under ambient conditions : Monitor via accelerated stability testing (40°C/75% RH) with HPLC to detect hydrolysis of the methanone or thiadiazole moieties .

- Light sensitivity : Store samples in amber vials; use UV-vis spectroscopy to track photodegradation products .

Data Contradiction Analysis

Q. How to address conflicting spectral data between batches?

- Batch comparison : Analyze NMR (e.g., aromatic proton splitting patterns) and MS (isotopic clusters) to identify synthetic inconsistencies (e.g., regioisomers) .

- Crystallographic validation : Resolve ambiguities in piperidine-thiadiazole conformation using single-crystal XRD to confirm bond angles and torsion values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.